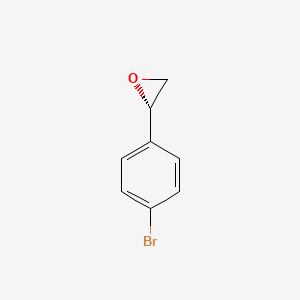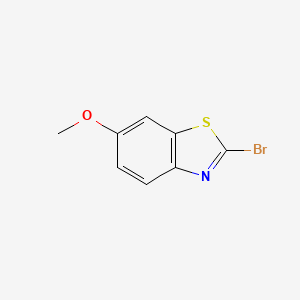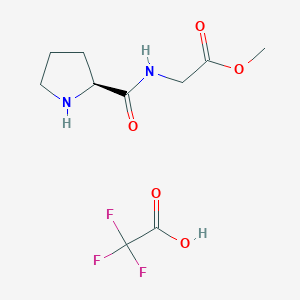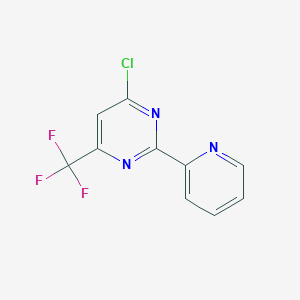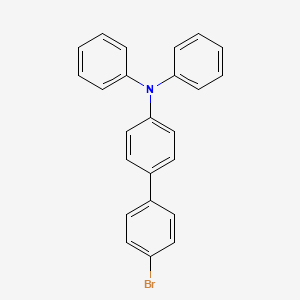
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
While the synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not explicitly described in the provided papers, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block is discussed . This process involves the use of Candida antarctica Lipase B (CALB) for polymerization with diacid ethyl esters. Although this does not directly relate to the synthesis of the compound , it does highlight the versatility of furan derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether, has been established through detailed NMR analysis and confirmed by in silico studies using Density Functional Theory (DFT) and classical molecular dynamics . These studies provide a foundation for understanding the conformational structure of furan derivatives, which could be extrapolated to the structure of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, the radical scavenging activity of 2,4-furfurylidene-D-sorbitol compounds against hydroxyl radicals (•OH) has been established . This suggests that furan derivatives can participate in antioxidant reactions, which may be relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical properties of 2,5-bis(hydroxymethyl)furan-based polyesters have been characterized, and the effects of the methylene units in the dicarboxylic segments on these properties have been discussed . Although this does not directly pertain to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it does provide insight into the physical characteristics that furan-containing compounds can exhibit, such as molecular weight and rigidity, which are important for material applications.
Applications De Recherche Scientifique
Synthesis and Inhibitory Activity
The compound 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives, specifically 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have shown inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Application in Drug Synthesis
The compound has been used in the development of new building blocks for the synthesis of silicon-based drugs. For instance, a derivative of this compound, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been used for the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Catalysis and Synthesis of Homoallylic Alcohols
This compound has been involved in the palladium-catalyzed silaboration of allenes, using organic iodides as initiators. This method is highly regio- and stereoselective, and it has been applied to the synthesis of homoallylic alcohols (Chang et al., 2005).
Application in Organic Process Research
In organic process research, this compound has been used in a scalable process for the preparation of a key propargylation reagent. This process addresses issues related to borolane “ate” equilibration and protonolysis in typical aqueous workup and batch processes (Fandrick et al., 2012).
Structural Analysis
The crystal structure of derivatives of this compound, such as 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, has been determined, providing valuable insights into their molecular configurations (Seeger & Heller, 1985).
Synthesis of Boron-Containing Stilbenes
The compound has been used in the synthesis of novel boron-containing stilbene derivatives, which have potential applications in the development of new materials for technologies like Liquid Crystal Displays (LCD) and for therapeutic purposes in neurodegenerative diseases (Das et al., 2015).
Safety and Hazards
Orientations Futures
The development of green and renewable energy sources is one of the crucial and effective approaches to mitigate the carbon footprint from fossil fuels. Biomass-derived furanyl diethers, including a library of C8–C14 2,5-bis(alkoxymethyl)furans, are regarded as sustainable bio-fuel additives that have great potential for improving the combustion performance of commercial diesels .
Mécanisme D'action
Target of Action
The primary target of 2-Furanboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Furanboronic acid pinacol ester participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction is used to form carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of 2-Furanboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which is crucial in various fields, including drug discovery and materials science .
Action Environment
The action of 2-Furanboronic acid pinacol ester is influenced by environmental factors such as pH. The compound is only marginally stable in water, and its hydrolysis rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Propriétés
IUPAC Name |
2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWQKZABZXLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463327 | |
| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
374790-93-9 | |
| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Furan-2-boronic acid pinacol ester a useful building block in organic synthesis?
A: Furan-2-boronic acid pinacol ester, also known as 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile reagent due to the reactivity of the boronic ester group. It readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. [, ] This allows for the introduction of the furan moiety into a wide range of molecules, making it valuable for constructing diverse compound libraries. []
Q2: How does the introduction of a boryl substituent affect the electronic properties of furan in the context of Furan-2-boronic acid pinacol ester?
A: Studies using Electron Transmission Spectroscopy and Density Functional Theory (DFT) calculations show that the vacant boron p(π) orbital in boryl-substituted heteroaromatics, like Furan-2-boronic acid pinacol ester, increases the electron affinity of the system. [] This is analogous to the p-doping effect observed in crystalline silicon. The boryl group essentially acts as an electron-withdrawing group, influencing the molecule's electronic properties and reactivity.
Q3: Can you provide some examples of how Furan-2-boronic acid pinacol ester has been utilized in synthetic chemistry?
A: One example involves its use in the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester. [] This synthesis involves a multistep procedure including a Sonogashira alkynylation and a copper-catalyzed heteroannulation, ultimately showcasing the utility of Furan-2-boronic acid pinacol ester as a precursor to more complex molecules with potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




